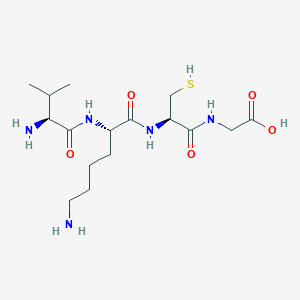
L-Valyl-L-lysyl-L-cysteinylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valyl-L-lysyl-L-cysteinylglycine is a peptide compound composed of four amino acids: valine, lysine, cysteine, and glycine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-lysyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
L-Valyl-L-lysyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like acyl chlorides or anhydrides.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
科学的研究の応用
L-Valyl-L-lysyl-L-cysteinylglycine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications due to its ability to form disulfide bonds, which are crucial in protein structure and function.
Industry: Utilized in the development of peptide-based materials and as a building block for more complex peptides.
作用機序
The mechanism of action of L-Valyl-L-lysyl-L-cysteinylglycine involves its ability to form disulfide bonds through the cysteine residue. These bonds play a critical role in stabilizing the three-dimensional structure of proteins. The peptide can interact with various molecular targets, influencing pathways related to protein folding, stability, and function.
類似化合物との比較
Similar Compounds
L-cysteinylglycine: A dipeptide consisting of cysteine and glycine, involved in glutathione metabolism.
γ-L-Glutamyl-L-cysteine: A dipeptide found in animals and plants, a key intermediate in the γ-glutamyl cycle.
Uniqueness
L-Valyl-L-lysyl-L-cysteinylglycine is unique due to its specific sequence of four amino acids, which imparts distinct chemical and biological properties
特性
CAS番号 |
798540-34-8 |
|---|---|
分子式 |
C16H31N5O5S |
分子量 |
405.5 g/mol |
IUPAC名 |
2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H31N5O5S/c1-9(2)13(18)16(26)20-10(5-3-4-6-17)15(25)21-11(8-27)14(24)19-7-12(22)23/h9-11,13,27H,3-8,17-18H2,1-2H3,(H,19,24)(H,20,26)(H,21,25)(H,22,23)/t10-,11-,13-/m0/s1 |
InChIキー |
RCNKVOWBZSUEQP-GVXVVHGQSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N |
正規SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


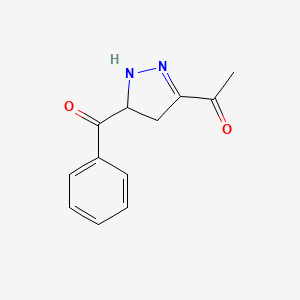
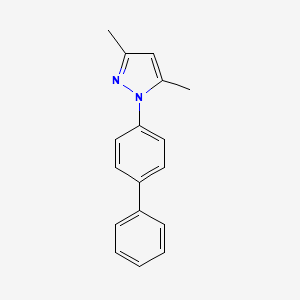
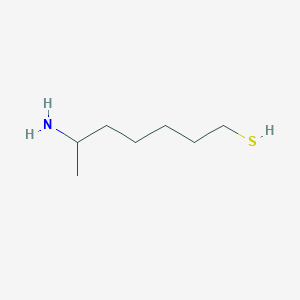
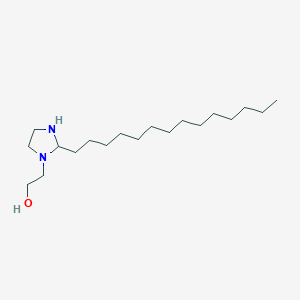

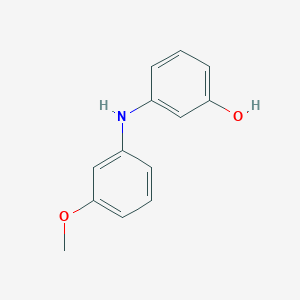
![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)
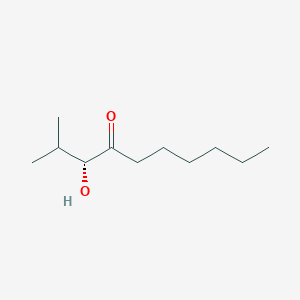
![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro-](/img/structure/B12521329.png)
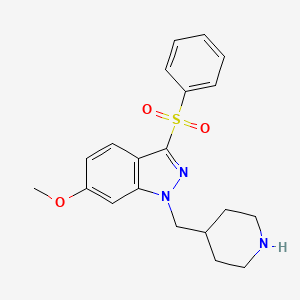
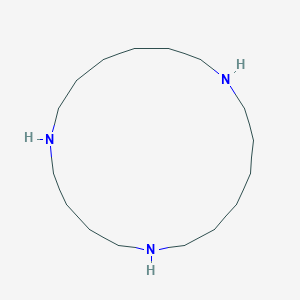
![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)
![O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine](/img/structure/B12521348.png)
